molecular formula C7H8BrNO2S B1585141 N-(4-Bromophenyl)methanesulfonamide CAS No. 4284-50-8

N-(4-Bromophenyl)methanesulfonamide

Cat. No. B1585141
CAS RN: 4284-50-8
M. Wt: 250.12 g/mol
InChI Key: KKOIRAFXKFYZHQ-UHFFFAOYSA-N
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Description

“N-(4-Bromophenyl)methanesulfonamide” is a chemical compound with the molecular formula BrC6H4NHSO2CH3 . It is a white to tan solid, powder, or crystals . It is also known as 4-(Methylsulfonylamido)bromobenzene .


Synthesis Analysis

The synthesis of “N-(4-Bromophenyl)methanesulfonamide” involves several steps. One method involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out at room temperature for a few hours .


Molecular Structure Analysis

The molecular weight of “N-(4-Bromophenyl)methanesulfonamide” is 250.11 . The compound contains carbon, hydrogen, nitrogen, sulfur, and bromine atoms .


Chemical Reactions Analysis

“N-(4-Bromophenyl)methanesulfonamide” can react with heterocyclic amines to create complex sulfonamides . This property makes it a useful building block in medicinal chemistry .


Physical And Chemical Properties Analysis

“N-(4-Bromophenyl)methanesulfonamide” is a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound has a molecular weight of 250.11 and a molecular formula of BrC6H4NHSO2CH3 .

Scientific Research Applications

Synthesis and Derivatives

  • Condensed Heteroaromatic Ring Systems Synthesis : N-(2-bromophenyl)methanesulfonamide reacts with terminal acetylenes to yield 1-methylsulfonyl-indoles in a one-step process, demonstrating its potential in the synthesis of condensed heteroaromatic ring systems (Sakamoto et al., 1988).

  • Palladium-Catalyzed Cross-Coupling : A Pd-catalyzed cross-coupling method involving methanesulfonamide with aryl bromides and chlorides, including the creation of dofetilide, highlights the versatility of this compound in creating complex molecular structures (Rosen et al., 2011).

Chemical Structure and Properties

  • Structural Studies : Investigations on the crystal structures of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, provide insights into the supramolecular assembly and intermolecular interactions of these compounds (Dey et al., 2015).

  • NMR and Vibrational Studies : A DFT-based study on the NMR chemical shifts and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and related compounds adds to the understanding of their molecular conformation and chemical properties (Karabacak et al., 2010).

Applications in Chemistry

  • Development of Chemoselective N-Acylation Reagents : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-(4-bromophenyl)methanesulfonamide, shows their utility as chemoselective N-acylation reagents in organic synthesis (Kondo et al., 2000).

  • Synthesis of Sulfonamide Derivatives : The synthesis of various N-(4-arylamidophenyl) methanesulfonamide derivatives demonstrates the adaptability of N-(4-bromophenyl)methanesulfonamide in producing a range of bioactive molecules (Lou et al., 2004).

Safety And Hazards

“N-(4-Bromophenyl)methanesulfonamide” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

N-(4-bromophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOIRAFXKFYZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351683
Record name N-(4-Bromophenyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)methanesulfonamide

CAS RN

4284-50-8
Record name N-(4-Bromophenyl)methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)methanesulfonamide
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Synthesis routes and methods I

Procedure details

A solution of 4-bromoaniline (1.00 g, 5.81 mmol) and methanesulfonyl chloride (1 eq) in dichloromethane (10 mL) and pyridine (5 mL) was stirred at rt for 18 h. The resultant mixture was then diluted with dichloromethane and washed with water and then brine. The organic phase was collected, dried (MgSO4) and concentrated in vacuo to give N-(4-bromophenyl)methanesulfonamide.
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1 g
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10 mL
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5 mL
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Synthesis routes and methods II

Procedure details

Methane sulfonyl chloride (2.4 ml, 0.031 M) was added to a solution of 4-bromo-aniline (5.28 g, 0.031 M) and pyridine (2.5 ml, 0.031 M) in dichloromethane (100 ml) at 0° C. The reaction mixture was stirred for 1 hr, after which time it was partitioned between dichloromethane (100 ml) and 1N hydrochloric acid (100 ml). The organics were separated and dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a white solid (6.37 g).
Quantity
2.4 mL
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reactant
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5.28 g
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2.5 mL
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100 mL
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Synthesis routes and methods III

Procedure details

A stirred solution of 4-bromoaniline (1.0 g, 5.81 mmol) and triethylamine (2.43 mL, 17.4 mmol) in DCM (10 mL) at 0° C. is treated with methanesulfonyl chloride (0.47 mL, 6.10 mmol) over 5 minutes via syringe. The reaction is then warmed to RT and stirred 1 h. Analysis by LC/MS at this juncture indicated the reaction mixture contained unreacted starting material, the desired mono-sulfonamide and undesired bis-sulfonamide in a 1:1:1 ratio. Thus more triethylamine (5.0 mL, 35.9 mmol) and methanesulfonyl chloride (1.0 mL, 12.9 mmol) is added and the reaction stirred at RT a further 2 h. On confirmation by LC/MS that all the starting aniline had been converted to the mono- or bis-sulfonamide, the reaction is diluted with water (15 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are then dried (Na2SO4) and reduced in vacuo. The residue thus obtained is dissolved in THF (50 mL) and MeOH (50 mL) then treated with conc. ammonia solution (75 mL) at RT and stirred 16 h. The reaction mixture is then concentrated in vacuo, diluted with water (50 mL) and extracted into EtOAc (3×25 mL). The combined EtOAc phases are dried (MgSO4) and reduced in vacuo to afford the title compound.
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15 mL
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50 mL
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75 mL
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50 mL
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1 g
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2.43 mL
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0.47 mL
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10 mL
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[Compound]
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mono-sulfonamide
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Name
sulfonamide
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5 mL
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1 mL
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sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
12
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
(IUCr) N-(4-Bromophenyl)methanesulfonamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 4 scripts.iucr.org
S Maiti, P Mal - The Journal of organic chemistry, 2018 - ACS Publications
In iodine(III)-catalyzed, dehydrogenative arylations of sulfonanilides, the functionalization of C–C bonds is preferred over the functionalization of C–N bonds. Herein, an unprecedented …
Number of citations: 24 pubs.acs.org
K Yuan, JF Soulé, V Dorcet, H Doucet - ACS Catalysis, 2016 - ACS Publications
We have developed a palladium-catalyzed cascade reaction allowing an efficient synthesis of 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl …
Number of citations: 30 pubs.acs.org
A Bal, S Maiti, P Mal - The Journal of Organic Chemistry, 2018 - ACS Publications
Here we report a metal-free C–N coupling reaction for carbazole synthesis by distal (-meta) C–H bond functionalization. Nitrenium ion, a potential synthetic intermediate, was generated …
Number of citations: 36 pubs.acs.org
S Maiti, TK Achar, P Mal - Organic letters, 2017 - ACS Publications
The discovery of a direct method for the synthesis of three-ring heterocyclic carbazoles from unactivated arenes and anilides by a metal-free (organic) intermolecular dehydrogenative …
Number of citations: 65 pubs.acs.org
S Maiti, A Bose, P Mal - The Journal of Organic Chemistry, 2018 - ACS Publications
Activation of strong C–C σ-bonds is quite challenging. We report here an intramolecular oxidative N-arylation method of biarylsulfonamides via cleavage of C–C bonds toward synthesis …
Number of citations: 25 pubs.acs.org
CA Parrish, ND Adams, KR Auger… - Journal of Medicinal …, 2007 - ACS Publications
Kinesin spindle protein (KSP), an ATPase responsible for spindle pole separation during mitosis that is present only in proliferating cells, has become a novel and attractive anticancer …
Number of citations: 101 pubs.acs.org
HJ Breslin, BM Lane, GR Ott, AK Ghose… - Journal of Medicinal …, 2012 - ACS Publications
A novel set of 2,4,8,22-tetraazatetracyclo[14.3.1.1 .1 9,13 ]docosa-1(20),3(22),4,6,9(21),10,12,16,18-nonaene macrocycles were prepared as potential anaplastic lymphoma kinase (ALK…
Number of citations: 44 pubs.acs.org
J Richardson, JC Ruble, EA Love… - The Journal of Organic …, 2017 - ACS Publications
Transition-metal catalysis has revolutionized organic synthesis, but difficulties can often be encountered when applied to highly functionalized molecules, such as pharmaceuticals and …
Number of citations: 29 pubs.acs.org
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org

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